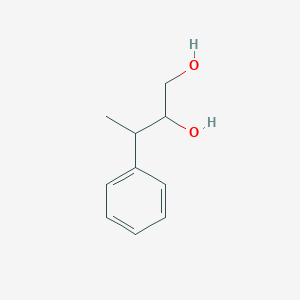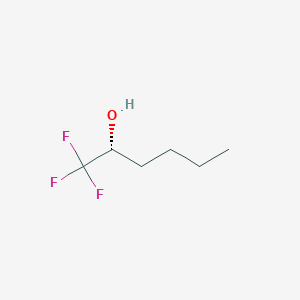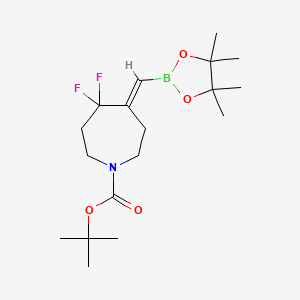
tert-Butyl (E)-4,4-difluoro-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
The synthesis of tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluoro group: This step often involves the use of fluorinating agents under controlled conditions.
Attachment of the dioxaborolan group: This is typically done through a borylation reaction, where a boron-containing reagent is introduced to the molecule.
Addition of the tert-butyl ester group: This final step involves esterification, where the tert-butyl group is attached to the carboxylate moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Borylation: The dioxaborolan group allows for further borylation reactions, which can be useful in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Applications De Recherche Scientifique
Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industry: The compound can be used in the production of advanced materials and as a reagent in various industrial chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolan group can interact with biological molecules, potentially inhibiting or modifying their function. The difluoro group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The azepane ring provides structural rigidity, which can influence the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate include:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring instead of an azepane ring.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound includes a pyrrolidine ring and a pyridine moiety.
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound contains a tetrahydropyran ring and a phenylsulfonyl group.
Propriétés
Formule moléculaire |
C18H30BF2NO4 |
|---|---|
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate |
InChI |
InChI=1S/C18H30BF2NO4/c1-15(2,3)24-14(23)22-10-8-13(18(20,21)9-11-22)12-19-25-16(4,5)17(6,7)26-19/h12H,8-11H2,1-7H3/b13-12+ |
Clé InChI |
AHHJGGBYRCGMMJ-OUKQBFOZSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCN(CCC2(F)F)C(=O)OC(C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CCC2(F)F)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


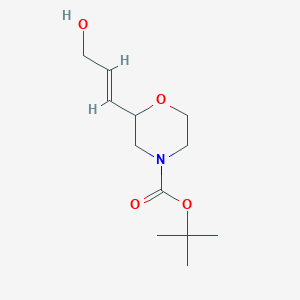

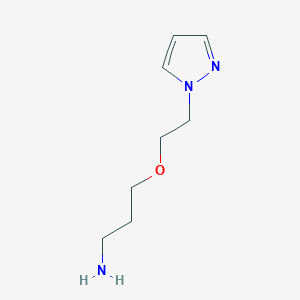
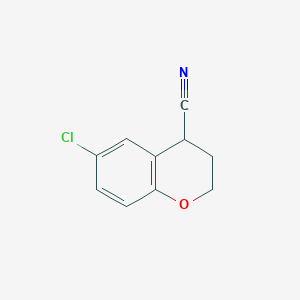
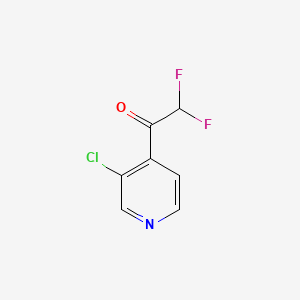
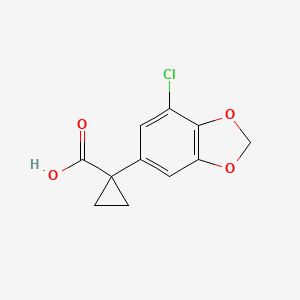
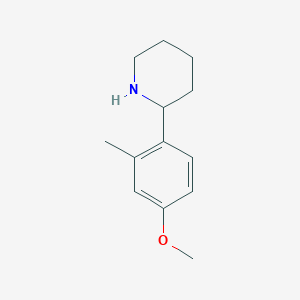
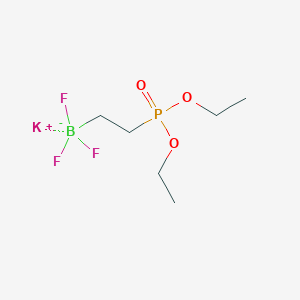
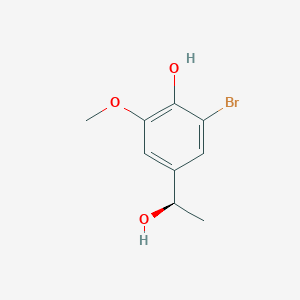
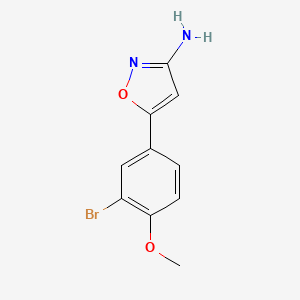
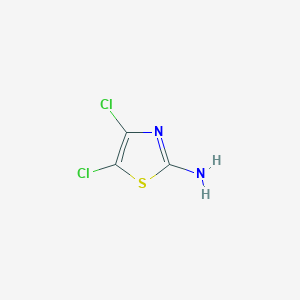
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
